Cinacalcet carbamate

Mass Spectrometry Impurity Identification Structural Confirmation

Cinacalcet carbamate (CNC-carbamate; IUPAC: 3-[3-(trifluoromethyl)phenyl]propyl [(1R)-1-(1-naphthyl)ethyl]carbamate; molecular formula C23H22F3NO2; molecular weight 401.4 g/mol) is a carbamate ester and a member of (trifluoromethyl)benzenes, deriving structurally from cinacalcet and 3-[3-(trifluoromethyl)phenyl]propan-1-ol. It is a process-related impurity and potential degradation product encountered during the synthesis of cinacalcet and its pharmaceutically acceptable salts, most notably cinacalcet hydrochloride, the active pharmaceutical ingredient (API) marketed as Sensipar®/Mimpara® for the treatment of secondary hyperparathyroidism.

Molecular Formula C23H22F3NO2
Molecular Weight 401.4 g/mol
Cat. No. B1257024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet carbamate
Molecular FormulaC23H22F3NO2
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)OCCCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C23H22F3NO2/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)27-22(28)29-14-6-8-17-7-4-11-19(15-17)23(24,25)26/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,27,28)/t16-/m1/s1
InChIKeyCWUNPFVHATZKFE-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinacalcet Carbamate: Chemical Identity, Pharmacopoeial Classification, and Procurement-Relevant Structural Overview


Cinacalcet carbamate (CNC-carbamate; IUPAC: 3-[3-(trifluoromethyl)phenyl]propyl [(1R)-1-(1-naphthyl)ethyl]carbamate; molecular formula C23H22F3NO2; molecular weight 401.4 g/mol) is a carbamate ester and a member of (trifluoromethyl)benzenes, deriving structurally from cinacalcet and 3-[3-(trifluoromethyl)phenyl]propan-1-ol [1]. It is a process-related impurity and potential degradation product encountered during the synthesis of cinacalcet and its pharmaceutically acceptable salts, most notably cinacalcet hydrochloride, the active pharmaceutical ingredient (API) marketed as Sensipar®/Mimpara® for the treatment of secondary hyperparathyroidism [2]. Unlike the parent drug cinacalcet (C22H22F3N; MW 357.4 g/mol), which is a secondary amine, CNC-carbamate contains a characteristic carbamate functional group (–NH–C(=O)–O–) that fundamentally alters its physicochemical properties, chromatographic behavior, and biological activity profile [3].

Why Cinacalcet Carbamate Cannot Be Interchanged with Cinacalcet or Generic Impurity Reference Standards in Analytical and Quality Control Workflows


Cinacalcet carbamate is not a pharmacologically active calcimimetic but a chemically distinct process impurity with a carbamate linkage that is absent in the parent drug cinacalcet (a secondary amine) and in most other cinacalcet-related impurities [1]. Its unique molecular geometry produces a mass spectrum with a molecular ion at m/z 401 (vs. m/z 357 for cinacalcet), a distinct HPLC relative retention time (RRT) of approximately 2.6, and characteristic 1H and 13C NMR chemical shifts that cannot be replicated by any other cinacalcet impurity, including the structurally similar USP Cinacalcet Related Compound C, which is a regioisomer bearing the trifluoromethyl group at the 4-position rather than the 3-position of the phenyl ring . Critically, CNC-carbamate formation is highly solvent-dependent during synthesis, with levels ranging from undetectable to 6 area percent depending on reaction conditions, meaning that different synthetic routes or suppliers of cinacalcet hydrochloride will generate variable impurity profiles unless CNC-carbamate is specifically monitored using an authenticated reference standard [2].

Quantitative Differentiation Evidence: Cinacalcet Carbamate Versus Closest Structural and Functional Analogs


Molecular Mass Differentiation: Cinacalcet Carbamate (401.4 g/mol) Versus Cinacalcet Free Base (357.4 g/mol)

Cinacalcet carbamate exhibits a molecular weight of approximately 401 g/mol as measured by mass spectrometry (MS), compared to 357.4 g/mol for the parent compound cinacalcet (free base), a difference of +44 Da corresponding to the formal insertion of a carbonyl group (C=O) into the secondary amine to form the carbamate ester [1]. This mass difference provides unambiguous discrimination between the impurity and the API in LC-MS workflows, where the extracted ion chromatogram at m/z 401 can selectively detect cinacalcet carbamate even when co-eluting with other species [2].

Mass Spectrometry Impurity Identification Structural Confirmation

HPLC Relative Retention Time (RRT) Differentiation: Cinacalcet Carbamate (RRT ~2.6) Versus Parent API (RRT 1.0)

Under the HPLC conditions described in the foundational purification patent, cinacalcet carbamate elutes with a retention time of approximately 22–23 minutes, corresponding to a relative retention time (RRT) of about 2.6 when referenced against the cinacalcet API peak (RRT 1.0), using a BDS Hypersil C-18 column (100 × 4.6 mm) with a mobile phase of buffer:acetonitrile (3:2 v/v) and UV detection at 243 nm [1]. By comparison, cinacalcet hydrochloride elutes substantially earlier, and common impurities such as the enantiomer (S-cinacalcet), the regioisomer (USP Related Compound C), and the diastereomers each exhibit distinct RRT values, necessitating a carbamate-specific reference standard for unambiguous peak assignment in HPLC chromatograms .

HPLC Method Validation Relative Retention Time Impurity Profiling

Synthetic Burden: Carbamate Formation Levels of 3–6 Area Percent in Crude Cinacalcet Base Versus Controlled ≤0.15 Area Percent in Purified API

During the synthesis of cinacalcet base via condensation of the mesylate intermediate with (R)-naphthylethylamine, cinacalcet carbamate forms as a solvent-dependent by-product at levels of approximately 3 to 6 area percent as determined by HPLC [1]. After conversion to the hydrochloride salt and purification using acetone or methyl tert-butyl ether (MTBE) as solvent, the residual carbamate content is reduced to approximately 0.03 to 0.15 area percent, representing a 20- to 200-fold reduction in impurity burden [2]. Without the use of an authenticated cinacalcet carbamate reference standard to quantify this impurity at each stage, the purification endpoint cannot be reliably validated, and batches with residual carbamate levels exceeding regulatory thresholds may escape detection [3].

Process Chemistry Impurity Control Purification Efficiency

Spectroscopic Fingerprint: 1H and 13C NMR Chemical Shift Signatures Distinguish Cinacalcet Carbamate from All Other Cinacalcet-Related Impurities

The patent literature provides a complete spectroscopic characterization of isolated cinacalcet carbamate: 1H NMR (δ 1.67, 1.95, 2.73, 4.12, 5.11, 5.68, and 7.35–8.15 ppm) and 13C NMR (δ 21.59, 30.42, 31.96, 46.58, 63.99, 122.16–142.23, and 155.63 ppm), with the characteristic carbamate carbonyl resonance at 155.63 ppm providing definitive differentiation from the parent amine cinacalcet, which lacks this carbonyl signal entirely [1]. In contrast, cinacalcet (free base) exhibits no carbonyl 13C resonance, and USP Cinacalcet Related Compound C (a regioisomer with the CF3 group at the 4-position) displays distinct aromatic chemical shift patterns due to the altered substitution geometry, making each impurity uniquely identifiable by NMR fingerprinting .

NMR Spectroscopy Structural Elucidation Reference Standard Characterization

Functional Role Differentiation: Cinacalcet Carbamate as a Certified Reference Marker/Standard Versus Pharmacologically Active Cinacalcet Species

US Patent 7,294,735 explicitly claims the use of isolated cinacalcet carbamate as a reference marker for qualitative identification (determining the presence of CNC-carbamate in cinacalcet samples via HPLC or TLC) and as a reference standard for quantitative analysis (determining the relative quantity of CNC-carbamate by comparing HPLC peak areas against a calibration curve prepared from the reference standard) [1]. In contrast, the parent drug cinacalcet and its hydrochloride salt are pharmacologically active calcimimetics that act as positive allosteric modulators of the calcium-sensing receptor (CaSR) with EC50 values in the nanomolar range for suppression of parathyroid hormone secretion—a biological activity that cinacalcet carbamate does not share and is not designed to possess, as its sole intended function is analytical quality control [2]. This functional demarcation means that cinacalcet carbamate cannot be replaced in analytical workflows by cinacalcet API, cinacalcet HCl reference standard, or any other calcimimetic compound.

Reference Standard Quality Control Regulatory Compliance

Validated Application Scenarios for Cinacalcet Carbamate Reference Standard in Pharmaceutical Development and Quality Control


HPLC Impurity Profiling and Batch Release Testing of Cinacalcet Hydrochloride API

In cGMP quality control laboratories, cinacalcet carbamate reference standard is used to construct calibration curves for the quantitative determination of the carbamate impurity in cinacalcet hydrochloride API batches. As established in Section 3, the target specification of ≤0.15 area percent (post-purification) can only be verified against an authenticated standard, and the characteristic RRT of ~2.6 enables reliable peak assignment in HPLC chromatograms with UV detection at 243 nm [1]. This application directly supports ICH Q7A compliance for API manufacturers and ANDA filers.

Process Development and Optimization of Cinacalcet Synthesis Routes

During synthetic route scouting, cinacalcet carbamate reference standard enables quantitative tracking of impurity formation under different solvent and temperature conditions. As shown in Section 3, carbamate levels vary from 3 to 6 area percent in crude base depending on the solvent system employed (e.g., acetone vs. MTBE vs. other ethers), and the standard allows process chemists to select conditions that minimize carbamate generation at source, reducing downstream purification burden and improving overall yield [2].

Stability-Indicating Method Validation for Cinacalcet Hydrochloride Drug Product

Cinacalcet carbamate may form as a degradation product under specific stress conditions (e.g., exposure to carbon dioxide or oxidative environments). Validated stability-indicating RP-UPLC methods require the carbamate reference standard to confirm peak identity and establish limit of detection (LOD) and limit of quantification (LOQ) values—which have been reported in the range of 0.01–0.04 µg/mL and 0.03–0.13 µg/mL, respectively, for cinacalcet-related impurities on Purospher STAR Phenyl columns . This ensures that degradation products are accurately monitored throughout the product shelf life per ICH Q1A(R2) guidelines.

Regulatory Submission Support: ANDA Impurity Qualification and Toxicological Risk Assessment

For Abbreviated New Drug Applications (ANDAs) referencing Sensipar®/Mimpara®, the availability of a well-characterized cinacalcet carbamate reference standard with documented 1H/13C NMR spectra, MS data, and HPLC RRT values enables regulatory affairs teams to prepare comprehensive impurity profiles as required by FDA and EMA guidances. The spectroscopic fingerprint data (Section 3) provide the structural confirmation necessary to support impurity qualification thresholds and structure-activity relationship arguments in the Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) [3].

Quote Request

Request a Quote for Cinacalcet carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.